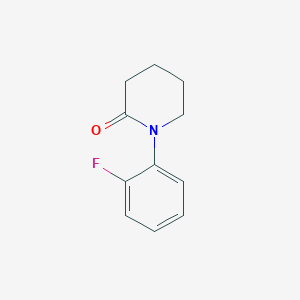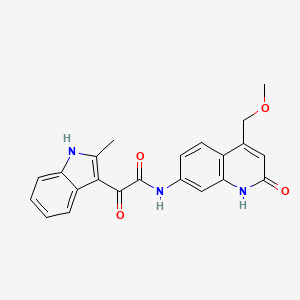![molecular formula C17H19FN2O4S2 B2665135 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide CAS No. 899980-00-8](/img/structure/B2665135.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DTTZ and is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide (also known as SR-01000916455), focusing on six unique applications:
Antiviral Research
This compound has shown potential in antiviral research, particularly against HIV. The presence of the thiazinane ring, which is a nitrogen-sulfur containing heterocycle, is known to contribute to antiviral activity. Studies have indicated that derivatives of thiazinane can inhibit viral replication, making them promising candidates for developing new antiviral drugs .
Anticancer Agents
The structural components of SR-01000916455, including the sulfonamide group, have been explored for their anticancer properties. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and has been a focal point in cancer research .
Antibacterial Applications
Sulfonamide derivatives, including SR-01000916455, have been widely studied for their antibacterial properties. These compounds can inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This makes them effective against a broad spectrum of bacterial infections .
Anti-inflammatory Research
The compound’s structure suggests potential anti-inflammatory properties. Sulfonamides have been used in the treatment of inflammatory diseases due to their ability to inhibit the production of pro-inflammatory cytokines. This makes SR-01000916455 a candidate for further research in developing anti-inflammatory drugs .
Neuroprotective Agents
Research has indicated that compounds containing the thiazinane ring can have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. SR-01000916455 could be explored for its potential neuroprotective benefits .
Enzyme Inhibition Studies
The compound’s unique structure makes it a valuable tool in enzyme inhibition studies. It can be used to investigate the inhibition mechanisms of various enzymes, including those involved in metabolic pathways and disease processes. This can lead to the development of new therapeutic agents targeting specific enzymes .
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-13-12-14(18)4-9-17(13)26(23,24)19-15-5-7-16(8-6-15)20-10-2-3-11-25(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVLRSJZLLUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoxalin-6-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2665054.png)
![({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B2665055.png)

![N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2665057.png)



![7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2665065.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)
